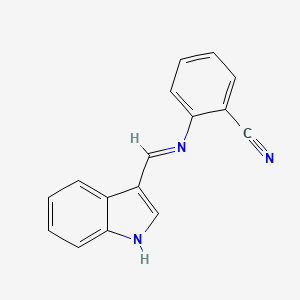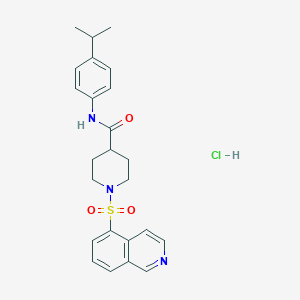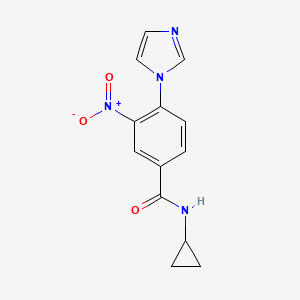![molecular formula C19H13ClFNO3S B2608722 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331460-70-9](/img/structure/B2608722.png)
4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H13ClFNO3S and its molecular weight is 389.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystallographic Studies
A compound structurally related to 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate, known as DACSC, has been synthesized and characterized. Its crystal structure with non-centrosymmetric space group was developed and characterized using various techniques including CHN, NMR, and single crystal XRD. The significance of hydrogen bonds in molecular packing for the alignment of cations was investigated. This compound demonstrated second harmonic generation efficiency, indicating potential applications in nonlinear optical materials (Sundaram et al., 2018).
Terahertz-Wave Generation
DAST and DASC, compounds closely related to this compound, have excellent second-order nonlinear optical properties and can generate high-power and broadband terahertz waves through difference frequency generation. Mixed crystals of DAST and DASC were prepared, showing properties almost averaging the two compounds, and managed to increase the minimum terahertz-wave generation intensities, especially in regions where the absorption peak positions differed between the two compounds (Matsukawa et al., 2007).
Applications in Polymer and Material Sciences
Oligomer Synthesis and Characterization
Oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) was synthesized and characterized through techniques like NMR, FT-IR, and UV–Vis. The stability of OFPIMP and its oligomer-metal complexes was higher than the monomer against thermo-oxidative decomposition. This indicates potential applications in the development of stable materials (Kaya & Gül, 2004).
Crystal Structure and Liquid Crystalline Properties
Compounds containing the 4-{[(4-hydroxyphenyl) imino] methyl} phenyl structure, closely related to the compound , were synthesized and characterized. Their mesomorphic behavior was studied, revealing the presence of enantiotropic nematic mesophases and smectic A mesophases in certain series. This research aimed at synthesizing and characterizing novel liquid crystalline compounds, indicating applications in liquid crystal technology (Thaker et al., 2012).
Miscellaneous Applications
Electron Transfer Studies
Protonation of compounds structurally similar to this compound with dodecylbenzenesulfonic acid in solutions showed the formation of monoradical cations paired with counterions. This process led to aggregates characterized by intermolecular electron interchange, suggesting applications in fields where electron transfer is crucial (Lokshin et al., 2001).
Metal Complex Stability
Stability constants of binary and ternary complexes involving 1-{(E)-[(2-Chloro-4-fluorophenyl)imino]methyl}naphthalen-2-ol and 4-Bromo-2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol were examined, indicating potential applications in fields requiring stable metal complexes (Mapari, 2017).
Propiedades
IUPAC Name |
[4-[(4-fluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO3S/c20-15-3-11-19(12-4-15)26(23,24)25-18-9-1-14(2-10-18)13-22-17-7-5-16(21)6-8-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBAYYCRCVXIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)



![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)


![[5-Acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2608655.png)
![1-(6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2608656.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2608660.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2608662.png)
